molecular formula C23H21N3OS B2605312 N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 923450-78-6

N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2605312
CAS No.: 923450-78-6
M. Wt: 387.5
InChI Key: QJYMCHVSAXOYJU-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound designed for pharmacological research and drug discovery. This acetamide derivative features a benzothiazole core, a scaffold widely recognized in medicinal chemistry for its diverse biological activities . The molecular structure incorporates a pyridinylmethyl moiety and a 4-ethylphenyl group, which may influence its physicochemical properties and target binding affinity. While the specific biological data for this exact compound is an area of active investigation, research on highly analogous structures provides strong insight into its potential research applications. Compounds based on the N-(benzo[d]thiazol-2-yl)acetamide structure have demonstrated significant anticonsulvant activity in preclinical models, such as the maximal electroshock seizure (MES) test, with some derivatives exhibiting protective indices several-fold higher than standard drugs like phenytoin and carbamazepine . Furthermore, closely related N-(benzo[d]thiazol-2-yl)benzamide derivatives have been explored as potent and selective negative allosteric modators (NAMs) of ion channels, specifically the Zinc-Activated Channel (ZAC), representing a valuable pharmacological tool for probing the function of this receptor in the central nervous system . The benzothiazole pharmacophore is also frequently associated with anti-inflammatory properties . Recent studies on novel N-(benzo[d]thiazol-2-yl)benzamide analogs have shown promising cyclooxygenase-2 (COX-2) inhibitory activity with high selectivity indices, suggesting a potential mechanism for investigating inflammatory pathways . Researchers may find this compound particularly valuable for programs targeting neurological disorders, inflammation, and ion channel research. Its design aligns with Lipinski's "rule of five," predicting favorable pharmacokinetic properties for early-stage drug development . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c1-2-17-9-11-18(12-10-17)14-22(27)26(16-19-6-5-13-24-15-19)23-25-20-7-3-4-8-21(20)28-23/h3-13,15H,2,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYMCHVSAXOYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)N(CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.

    Attachment of the ethylphenyl group: This step may involve a Friedel-Crafts alkylation reaction.

    Formation of the acetamide linkage: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride.

    Introduction of the pyridin-3-ylmethyl group: This step might involve a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert carbonyl groups to alcohols or amines.

    Substitution: This includes nucleophilic or electrophilic substitution reactions to modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology and Medicine

In biological and medicinal research, this compound might be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: Lacks the ethyl and pyridin-3-ylmethyl groups.

    N-(benzo[d]thiazol-2-yl)-2-(4-methylphenyl)acetamide: Has a methyl group instead of an ethyl group.

    N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)acetamide: Lacks the pyridin-3-ylmethyl group.

Uniqueness

The presence of both the ethyl-substituted phenyl group and the pyridin-3-ylmethyl group in N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide may confer unique chemical and biological properties, making it a compound of interest for further research and development.

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including enzyme inhibition, cytotoxicity, and potential therapeutic applications, supported by diverse research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A benzo[d]thiazole moiety, known for its biological significance.
  • An ethylphenyl group that may enhance lipophilicity.
  • A pyridine ring that contributes to its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms, including:

  • Enzyme Inhibition
  • Cytotoxicity
  • Antimicrobial Activity

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant inhibitory effects on various enzymes. For instance, derivatives of thiazole and pyridine have shown promising results against carbonic anhydrases (CA) and acetylcholinesterase (AChE).

  • Carbonic Anhydrase IX Inhibition : Similar compounds have demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity over CA II .
  • Acetylcholinesterase Inhibition : Compounds containing thiazole cores have been reported to inhibit AChE effectively, with some exhibiting IC50 values as low as 2.7 µM .

2. Cytotoxicity

The cytotoxic effects of this compound were evaluated in various cancer cell lines:

CompoundCell LineIC50 Value (µM)Mechanism of Action
N-(benzo[d]thiazol...)MDA-MB-231 (breast)22Induction of apoptosis
N-(benzo[d]thiazol...)HeLa (cervical)15Cell cycle arrest

These results suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.

3. Antimicrobial Activity

Thiazole derivatives have been explored for their antimicrobial properties. The compound's structural components may contribute to its effectiveness against bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLComparable to standard drugs
Escherichia coli64 µg/mLModerate activity

Case Studies

Recent studies have highlighted the potential therapeutic applications of compounds similar to this compound:

  • Study on Cancer Cell Lines : A study demonstrated that thiazole-containing compounds could induce significant apoptosis in MDA-MB-231 cells, increasing annexin V-FITC positivity by 22-fold compared to controls .
  • Alzheimer’s Disease Research : Compounds derived from thiazole cores showed promising results in inhibiting AChE, which is crucial for developing treatments for Alzheimer’s disease .

Q & A

Q. What are the standard synthetic routes for preparing N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide, and how is structural confirmation achieved?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, substituted benzothiazole acetamides are typically prepared by reacting 2-chloroacetamide intermediates with arylpiperazines or heterocyclic amines under reflux in acetonitrile/DMF with triethylamine as a base . Post-synthesis, structural confirmation involves:
  • IR spectroscopy : Identification of key functional groups (e.g., NH stretch at ~3589 cm⁻¹, C=O at ~1686 cm⁻¹) .
  • NMR spectroscopy : ¹H-NMR (e.g., δ 2.75 ppm for piperazine protons) and ¹³C-NMR to confirm substituent integration .
  • Mass spectrometry (LC-MS) : Validation of molecular weight and purity (>97% by HPLC) .

Q. What analytical techniques are critical for assessing purity and stability of this compound?

  • Methods :
  • HPLC : Retention times (2.67–4.5 min) and UV detection ensure purity (>97%) .
  • Melting point analysis : Sharp melting ranges (e.g., 225–226°C) indicate crystallinity and purity .
  • Stability studies : Accelerated degradation under acidic/alkaline conditions, monitored via TLC or HPLC to identify decomposition products .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro or trifluoromethyl groups) impact biological activity and target binding?

  • Structure-Activity Relationship (SAR) Insights :
  • Electron-withdrawing groups (e.g., NO₂) : Reduce antifungal activity by lowering electron density in polar regions, weakening hydrogen bonding with targets (e.g., fungal enzymes) .
  • Lipophilic substituents (e.g., CF₃) : Enhance kinase inhibition (e.g., CK1 mutants) by improving membrane permeability and target affinity .
  • Heterocyclic extensions (e.g., triazoles) : Increase multitarget potential (e.g., anti-Alzheimer’s activity) via π-π stacking and van der Waals interactions with amyloid-β .

Q. What computational strategies are employed to predict binding modes and optimize lead derivatives?

  • Methodology :
  • Molecular docking (e.g., GOLD software) : Genetic algorithms explore ligand flexibility and protein partial flexibility, achieving ~71% accuracy in binding mode prediction .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., HDAC8 inhibitors) over 100-ns trajectories .
  • QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with IC₅₀ values for anticonvulsant or antimicrobial activity .

Q. How are contradictory bioactivity results resolved in SAR studies?

  • Case Study :
  • Nitrogen positioning : In benzothiazole derivatives, para-substituted nitro groups show reduced antifungal activity compared to meta-substituted analogs due to steric hindrance in enzyme active sites .
  • Solution : Comparative molecular field analysis (CoMFA) and bioisosteric replacement (e.g., replacing NO₂ with CN) restore activity .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/DataReference
IR (KBr)1686 cm⁻¹ (C=O), 3589 cm⁻¹ (NH)
¹H-NMR (DMSO-d₆)δ 2.75 (piperazine), δ 7.2–8.1 (aromatic H)
LC-MS[M+H]⁺: m/z 494.1072 (calc. 494.1064)

Q. Table 2: Impact of Substituents on Bioactivity

SubstituentTargetEffect on IC₅₀MechanismReference
4-EthylphenylD3 dopaminergicKᵢ = 12 nMEnhanced π-stacking with D3R
Pyridin-3-ylmethylHDAC8IC₅₀ = 0.8 µMChelation of Zn²⁺ active site
6-CF₃-benzothiazoleCK1 kinase mutantsIC₅₀ = 0.2 µMHydrophobic pocket occupancy

Key Recommendations for Researchers

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 2 h vs. 8 h for arylpiperazine coupling) .
  • Bioactivity Validation : Combine in vitro assays (e.g., MIC for antifungals ) with in silico ADMET profiling to prioritize leads.
  • Data Reproducibility : Cross-validate spectral data with multiple techniques (e.g., HRMS + elemental analysis) to address batch variability .

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